molecular formula C17H12ClFN2O2S B2617007 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone CAS No. 1396760-50-1

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2617007
CAS No.: 1396760-50-1
M. Wt: 362.8
InChI Key: XRAQAGHTUBMARN-UHFFFAOYSA-N
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Description

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H12ClFN2O2S and its molecular weight is 362.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone, owing to its complex structure, is a subject of research in the synthesis and evaluation of biological activities. A notable study involves the synthesis and screening of fluoro-substituted benzoxazoles, where compounds with similar structures were synthesized and tested for biological activity. This research signifies the potential of such compounds in developing new therapeutic agents due to their significant pharmacological potential (R. Jadhav, A. Nikumbh, & B. Karale, 2015).

Antimicrobial and Anticancer Properties

Another study focuses on the bioactive fluorenes, including azetidinone analogs, which have been synthesized and shown to exhibit remarkable antimicrobial and anticancer properties. This highlights the potential application of such compounds in combating multidrug-resistant strains and certain cancer types. The compounds' modes of action and their interactions with biological targets were explored, providing insights into their mechanism of action (E. Hussein et al., 2020).

Structural and Docking Studies

Further research into similar compounds has involved detailed structural characterization and docking studies. These studies offer valuable insights into the compounds' antibacterial activity, demonstrating their potential in developing new antibacterial agents. The research emphasizes the importance of structural modifications and their impact on biological activity, highlighting the compound's versatility (M. Shahana & A. Yardily, 2020).

Pharmacological Evaluation

Additionally, compounds incorporating azetidinone and thiazolidinone structures have been synthesized and evaluated for their pharmacological activities. These studies indicate the broad spectrum of biological activities these compounds may possess, including antibacterial and antifungal properties. Such research underscores the potential therapeutic applications of these compounds in treating various infections and diseases (K. Mistry & K. R. Desai, 2006).

Properties

IUPAC Name

[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S/c18-12-5-3-7-14-15(12)20-17(24-14)23-10-8-21(9-10)16(22)11-4-1-2-6-13(11)19/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQAGHTUBMARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.